6,7-DIMETHOXY-3-{[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE
Overview
Description
6,7-DIMETHOXY-3-{[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups, a triazole ring, and an isobenzofuranone core, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-{[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isobenzofuranone Core: This step involves the cyclization of a suitable precursor to form the isobenzofuranone ring.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Final Coupling: The final step involves coupling the triazole-containing intermediate with the isobenzofuranone core, typically using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3-{[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the triazole ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6,7-DIMETHOXY-3-{[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-{[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its biological activity and used in medicinal chemistry.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Exhibits anti-inflammatory properties and is isolated from natural sources.
6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one: Used in various chemical synthesis applications.
Uniqueness
6,7-DIMETHOXY-3-{[1-(3-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-1(3H)-ISOBENZOFURANONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
6,7-dimethoxy-3-[[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]amino]-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12-5-4-6-13(9-12)10-24-11-21-20(23-24)22-18-14-7-8-15(26-2)17(27-3)16(14)19(25)28-18/h4-9,11,18H,10H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTDYYFAUFCALZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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